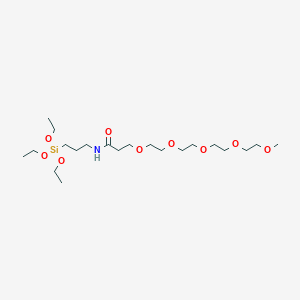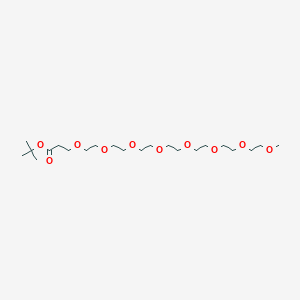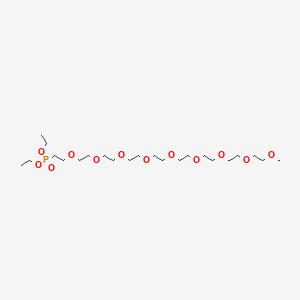
LAM-003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LAM-003 is a potent and orally bioavailable immunomodulating agent with potential antineoplastic activity
Wissenschaftliche Forschungsanwendungen
Gene Expression and Functional Genomics in Plants
Laser-assisted microdissection (LAM) is an advanced technology crucial in the field of plant biology. It allows for tissue or cell-specific expression profiling of genes and proteins. This specificity is due to LAM's ability to isolate desired tissue or cell types from a heterogeneous population. Originally used in medical science, LAM has found applications in plant biology for comparative transcriptome analysis, plant-pathogen interaction studies, proteomics, and metabolomics. Significant advancements in its methodology have expanded its applications in large-scale functional studies, especially in transcriptomics, proteomics, and metabolome studies in plants (Gautam & Sarkar, 2015).
Advancements in Plant Biology
LAM's application in plant biology extends to isolating specific tissues, cell types, and even organelles. This isolation is conducive to extracting RNA, DNA, or protein, significantly advancing our understanding of plant biology. The technology has been successfully adapted for use with plant tissues, helping answer key questions in plant biology (Day, Grossniklaus, & Macknight, 2005).
Laser-Assisted Machining (LAM) Overview
LAM is also relevant in the field of machining technologies, combining laser technology with traditional machining. While the potential applications of LAM in machining are significant, there are still unresolved issues regarding optimum machining conditions and limitations of the technique (Chryssolouris, Anifantis, & Karagiannis, 1997).
Laser Additive Manufacturing (LAM) in Industrial Applications
LAM is increasingly used in industrial applications, especially in lightweight design for industries like aerospace. The absence of comprehensive design guidelines for LAM limits its broader application, but recent experimental investigations are providing valuable insights for optimizing LAM processes (Kranz, Herzog, & Emmelmann, 2015).
Thermal Analysis in Laser-Based Additive Manufacturing
In laser-based additive manufacturing (LAM), understanding the thermal behavior of materials is crucial for quality control and repeatability of components. Research focusing on thermal behavior is key to acquiring high-quality products in LAM. This area of research is critical for advancing the technology and enhancing its application in various industries (Yan et al., 2018).
Eigenschaften
Produktname |
LAM-003 |
|---|---|
IUPAC-Name |
unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LAM-003; LAM 003; LAM003; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






